Eda-DA

Peptidoglycan biosynthesis Click chemistry Bacterial cell wall

Eda-DA (N-(4,4,5,5-Tetradehydro-D-norvalyl)-D-alanine) is an unnatural, clickable D-amino acid dipeptide probe designed for the metabolic labeling and visualization of bacterial peptidoglycan (PG). It functions as a bioorthogonal chemical reporter, incorporating an alkyne functional group into the PG backbone during cell wall biosynthesis via the MurF enzyme in the cytoplasmic pathway.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B15564493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEda-DA
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H12N2O3/c1-3-4-6(9)7(11)10-5(2)8(12)13/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1
InChIKeyXAJDRUDXNXZVCE-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Eda-DA for Bacterial Peptidoglycan Labeling: Procurement and Selection Guide for Click Chemistry Probes


Eda-DA (N-(4,4,5,5-Tetradehydro-D-norvalyl)-D-alanine) is an unnatural, clickable D-amino acid dipeptide probe designed for the metabolic labeling and visualization of bacterial peptidoglycan (PG) [1]. It functions as a bioorthogonal chemical reporter, incorporating an alkyne functional group into the PG backbone during cell wall biosynthesis via the MurF enzyme in the cytoplasmic pathway [2]. This incorporation enables subsequent detection through copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-modified fluorophore, allowing for specific, covalent, and versatile labeling of PG in live or fixed bacteria .

Why Substituting Eda-DA with Other D-Amino Acid Probes Can Compromise Experimental Fidelity


In the landscape of peptidoglycan probes, not all D-amino acid derivatives are functionally interchangeable. The spatial placement of the bioorthogonal tag on a dipeptide critically dictates its incorporation efficiency and resistance to downstream processing. For instance, the N-terminal alkyne tag in Eda-DA yields robust labeling that is starkly superior to its C-terminal analog, DA-EDA, which fails to produce an apparent signal under identical conditions [1]. Furthermore, in organisms with active periplasmic L,D-transpeptidases, single D-amino acid probes like EDA (ethynyl-D-alanine) can incorporate via alternative, non-lipid II-dependent pathways, complicating the interpretation of growth patterns [2]. Eda-DA's cytoplasmic incorporation pathway offers a more specific readout of canonical, lipid II-dependent PG synthesis in these contexts [2].

Quantitative Performance Benchmarks: Head-to-Head Evidence for Eda-DA Differentiation


N-Terminal Alkyne Tag in Eda-DA is Essential for Efficient Peptidoglycan Labeling vs. C-Terminal Analogs

A direct head-to-head comparison in B. subtilis shows that Eda-DA, with its alkyne on the N-terminus, produces strong labeling comparable to the positive control EDA. In contrast, the C-terminally tagged analog DA-EDA results in labeling that is 'much fainter' and is described as 'not apparent' in E. coli, demonstrating the critical importance of the tag position for incorporation efficiency [1].

Peptidoglycan biosynthesis Click chemistry Bacterial cell wall

Stereospecificity of Eda-DA Labeling Confirmed by Inactive L-Enantiomer Control

Labeling by Eda-DA is shown to be strictly stereospecific, depending on its D-enantiomer configuration. A direct comparison between Eda-DA and its L-enantiomer control, ELA-LA (ethynyl-L-alanine-L-alanine), demonstrates that only the D-enantiomer is incorporated into the bacterial cell wall. The L-enantiomer probe produces no significant signal under identical experimental conditions [1]. This confirms that Eda-DA's incorporation is an active, enzyme-mediated process rather than a non-specific chemical reaction.

Stereospecificity Enzymatic incorporation Peptidoglycan biosynthesis

Eda-Da Enables Specific Readout of Lipid II-Dependent PG Synthesis vs. Single D-Amino Acids

In bacteria such as E. coli that possess active L,D-transpeptidases, single D-amino acid probes like EDA can be incorporated into peptidoglycan via both the canonical Lipid II-dependent pathway and alternative periplasmic routes. This dual incorporation can confound the spatial interpretation of growth sites. Eda-DA, as a dipeptide, enters the pathway exclusively via the cytoplasmic MurF enzyme and therefore provides a more specific measure of the Lipid II-dependent PG synthesis pathway [1]. This differential incorporation pattern was observed microscopically, with Eda-DA showing distinct labeling patterns compared to EDA at early time points.

Cell wall synthesis L,D-transpeptidase Lipid II cycle

Compatibility with Non-Toxic, Copper-Free Click Chemistry for Live-Cell Pulse-Chase Experiments

Eda-DA's terminal alkyne is compatible not only with standard CuAAC click chemistry but also with copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) using reagents like Alexa Fluor 488 DIBO alkyne. This copper-free method is non-toxic to cells, enabling critical live-cell experiments such as pulse-chase assays [1]. A pulse-chase experiment with B. subtilis using Eda-DA demonstrated the temporal trapping of old peptidoglycan at cell poles, confirming the probe's utility for dynamic studies.

Live-cell imaging Bioorthogonal chemistry Pulse-chase assay

Optimal Application Scenarios for Eda-DA Based on Validated Evidence


Validating New PG Probes or Investigating Enzymatic Specificity of Incorporation Pathways

Eda-DA's well-characterized incorporation mechanism and strict stereospecificity make it an ideal benchmark probe. Its requirement for D-enantiomeric configuration and N-terminal tag position provides a strong positive control for validating new chemical reporters. Researchers can compare the labeling efficiency and pattern of a novel probe against the robust, established performance of Eda-DA in standard bacterial models like B. subtilis and E. coli [1].

Live-Cell, Time-Resolved Imaging of Peptidoglycan Dynamics

The compatibility of Eda-DA with copper-free click chemistry (SPAAC) is a key enabler for experiments requiring living cells. This allows for advanced techniques like pulse-chase analysis to track the movement of PG synthesis machinery and the maturation of the cell wall in real-time, as demonstrated in B. subtilis [1]. This application is not feasible with probes that require cytotoxic copper catalysts for detection.

Investigating Lipid II-Dependent Cell Wall Synthesis in Organisms with Active L,D-Transpeptidases

In organisms such as E. coli, where single D-amino acid probes (e.g., EDA) incorporate via multiple pathways (both lipid II-dependent and periplasmic), Eda-DA offers a more specific readout. Its cytoplasmic, MurF-dependent incorporation provides a cleaner signal for the canonical PG synthesis pathway. This makes Eda-DA the probe of choice for researchers seeking to isolate and study lipid II-dependent growth without interference from alternative L,D-transpeptidase activity [2].

Unambiguous Detection of Peptidoglycan in Challenging Biological Systems

Eda-DA, as part of the D-amino acid dipeptide probe class, was instrumental in resolving the 'chlamydial anomaly'—the decades-long failure to detect peptidoglycan in Chlamydia trachomatis. Its efficient incorporation and subsequent click-labeling provided the first definitive evidence of functional peptidoglycan in this pathogen [1]. This validates the use of Eda-DA for studies where traditional labeling methods have failed or when probing organisms with atypical or low-abundance cell walls.

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